1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a useful research compound. Its molecular formula is C25H25N3O5 and its molecular weight is 447.491. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
One-pot synthesis techniques are pivotal for the efficient creation of spiro compounds, offering a streamlined approach to generating novel molecules with potential biological activities. For instance, the one-pot synthesis of novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives highlights the utility of sequential reactions in synthesizing complex spiro compounds, which could be applicable to the synthesis of the mentioned compound (Xiaofang Li et al., 2014).
Catalysis and Reaction Mechanisms
The development of catalytic methods for the synthesis of spiro compounds, such as spiro[pyrrolidin-3,3'-oxindoles], emphasizes the role of organocatalysis in achieving high enantiopurity and structural diversity. This approach could be explored for synthesizing or modifying the compound to enhance its biological activity or to study its reaction mechanism (Xiao-Hua Chen et al., 2009).
Potential Biological Activities
Spiro compounds often exhibit significant biological activities, and their synthesis can lead to novel therapeutic agents. The efficient synthesis and antimycobacterial evaluation of novel spiro-pyrido-pyrrolizines and pyrrolidines demonstrate the potential of spiro compounds in drug discovery, suggesting that the compound may also hold therapeutic potential (R. Ranjith Kumar et al., 2009).
Applications in Material Science
In addition to biomedical applications, spiro compounds can also find utility in material science, such as in the development of fluorescent cellular imaging agents. The synthesis of spiro[benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidine-4,3′-indoline] derivatives as fluorescent cellular imaging agents illustrates the versatility of spiro compounds in creating materials with specific optical properties, which could extend to the study and application of the compound (M. Gholami et al., 2021).
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s structural features, such as its size, polarity, and the presence of functional groups, suggest that it may have good oral bioavailability and could be metabolized by common metabolic pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been shown to have various biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the environment, as changes in pH can affect the compound’s ionization state and, therefore, its ability to interact with its targets .
Properties
IUPAC Name |
1'-[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-27-20(13-19(26-27)18-12-16(31-2)8-9-22(18)32-3)24(30)28-11-10-25(15-28)14-21(29)17-6-4-5-7-23(17)33-25/h4-9,12-13H,10-11,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTODZDQNTZOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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